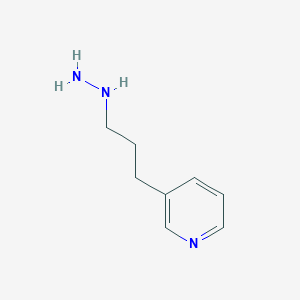
2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Özil et al. (2018) detailed the synthesis of benzimidazoles containing morpholine, which exhibited significant antioxidant activities and α-glucosidase inhibitory potential, exceeding the standard acarbose. The benzimidazoles were synthesized via a rapid 'one-pot' nitro reductive cyclization reaction, showing high scavenging activity in various antioxidant assays (Özil, Parlak, & Baltaş, 2018).
Anticancer Potential
Research by Yurttaş et al. (2013) on 1,2‐Disubstituted Benzimidazole Derivatives, including morpholine, explored their synthesis and anticancer activities. These compounds exhibited considerable selectivity against MCF‐7 and C6 cell lines, suggesting their potential as anticancer agents (Yurttaş, Demirayak, Çiftçi, Ulusoylar Yıldırım, & Kaplancıklı, 2013).
Green Synthesis Methodologies
Luo et al. (2017) developed an environmentally benign synthetic method for benzimidazoles, involving acceptorless dehydrogenative condensation of primary alcohols and benzene-1,2-diamine. This method, using Ru(ii) complexes, provides a greener process for synthesizing benzimidazoles (Luo, Dai, Cong, Li, Peng, & Zhang, 2017).
Corrosion Inhibition
Yadav et al. (2016) studied benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid. These inhibitors showed high efficiency, and techniques like SEM and AFM were used for surface analysis, indicating the potential application of these compounds in material protection (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).
Immunomodulatory Activities
A study by Abdel‐Aziz et al. (2011) synthesized benzimidazole derivatives and evaluated their immunosuppressive and immunostimulatory activities. These compounds exhibited significant inhibition of LPS-stimulated NO generation and had strong cytotoxicity against various carcinoma cells (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Catalytic Enantioselective Synthesis
He et al. (2021) reported a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones, demonstrating the potential for asymmetric synthesis of pharmacophores (He, Wu, Wang, & Zhu, 2021).
Novel Synthesis Methods
Bhat et al. (2018) conducted a one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing morpholine, indicating an efficient method for synthesizing these compounds with potential biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Antibacterial Activity
Khumar et al. (2018) synthesized novel pyrazole derivatives containing morpholine and evaluated their antibacterial activity. The study indicated specific effects against Gram-positive and Gram-negative bacteria, highlighting their potential in antimicrobial therapies (Khumar, Ezhilarasi, & Prabha, 2018).
Propriétés
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-20(22-10-12-25-13-11-22)15-23-18-9-5-4-8-17(18)21-19(23)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLAYXHNMLLBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

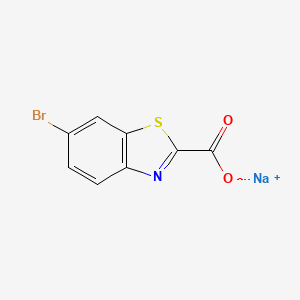
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2668897.png)
![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2668898.png)
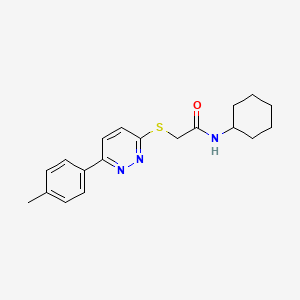
![8-(3-Methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2668904.png)
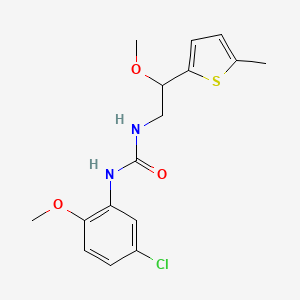
![3-((2-(2-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2668906.png)
![[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B2668909.png)
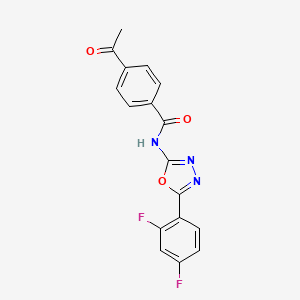

![3-butyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2668914.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide](/img/structure/B2668915.png)

